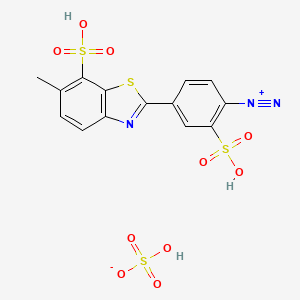
N,N'-Bis(3-pentyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-pentyl)-ethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-pentyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 3-pentyl halides, resulting in the formation of N,N’-Bis(3-pentyl)-ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-pentyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-pentyl)-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated compounds, such as alkyl halides, can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the 3-pentyl groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-pentyl)-ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metal ions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: The compound can be used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-pentyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules and potentially alter their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)-ethylenediamine
- N,N’-Bis(3-pentyl)-perylene-3,4,9,10-bis(dicarboximide)
Uniqueness
N,N’-Bis(3-pentyl)-ethylenediamine is unique due to its specific structural features, such as the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement imparts distinct chemical properties and reactivity to the compound, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88829-01-0 |
|---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N,N'-di(pentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-11(6-2)13-9-10-14-12(7-3)8-4/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
WCZQQMYWEQYDLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCCNC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


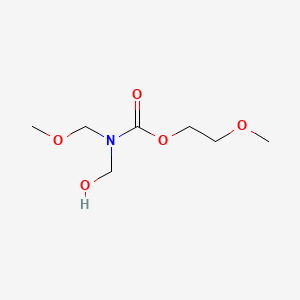

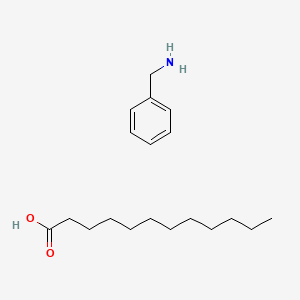
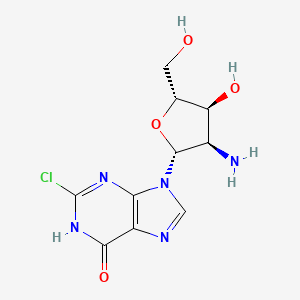
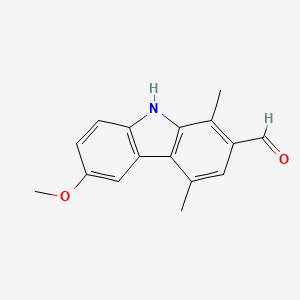
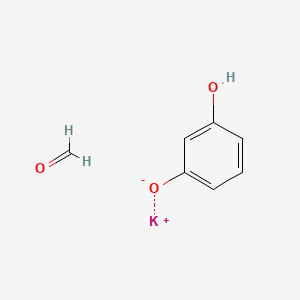
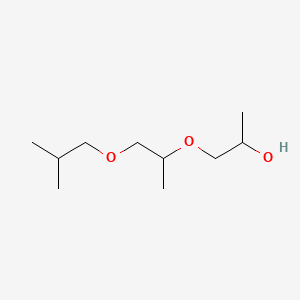
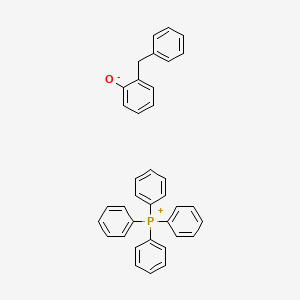
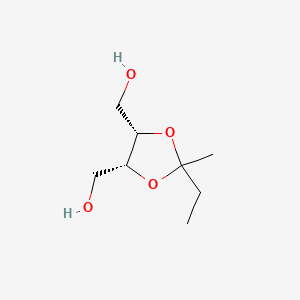
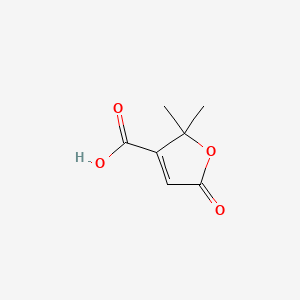
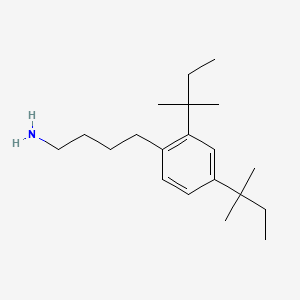
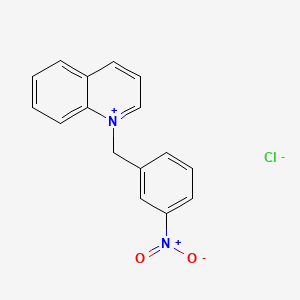
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
